N-(2-Chlorophenyl)hydrazinecarboxamide

Vue d'ensemble

Description

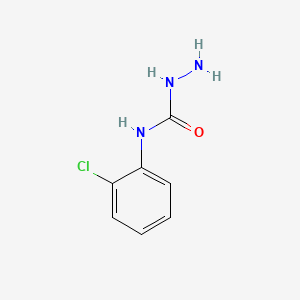

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H8ClN3O It is a hydrazine derivative characterized by the presence of a chlorophenyl group attached to the hydrazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)hydrazinecarboxamide can be synthesized through the reaction of 2-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Condensation with Carbonyl Compounds

N-(2-Chlorophenyl)hydrazinecarboxamide reacts with aldehydes or ketones to form semicarbazones, a class of Schiff bases.

Reaction Conditions:

-

Reactants : Equimolar amounts of this compound and carbonyl compounds (e.g., 3,4,5-trifluorobenzaldehyde).

-

Solvent : Ethanol or water-glycerol mixtures.

-

Catalyst : Glacial acetic acid or sodium acetate under acidic conditions.

-

Temperature : Ambient to reflux (20–80°C).

Example Reaction:

Key Data:

Cyclization to Oxadiazoles and Other Heterocycles

The compound serves as a precursor for synthesizing 1,3,4-oxadiazoles, which exhibit anticancer activity.

Reaction Pathway:

-

Formation of Hydrazide-Hydrazones : Condensation with aldehydes yields hydrazone intermediates.

-

Cyclization : Treatment with acetic anhydride or phosphoryl chloride induces cyclization to form oxadiazoles .

Example Reaction:

Anticancer Activity of Oxadiazole Derivatives:

| Compound | Target Cancer Cell Line | PGI (%) | Docking Score (kcal/mol) |

|---|---|---|---|

| 6h | SNB-19 (CNS) | 86.61 | -8.144 |

| 6h | OVCAR-8 (Ovarian) | 85.26 | -8.144 |

| 6a | K-562 (Leukemia) | 18.47 | -8.333 |

PGI = Percent Growth Inhibition

Comparative Data:

| Reaction Type | Conventional Time | Ultrasound Time | Yield Improvement |

|---|---|---|---|

| Carbamate Formation | 4 hours | 20 minutes | 15–20% |

| Hydrazine Addition | 24 hours | 30–45 minutes | 25–30% |

Conditions: 20 kHz frequency, 130 W power, water-glycerol solvent

Nucleophilic Substitution Reactions

The hydrazinecarboxamide group acts as a nucleophile, reacting with electrophiles like carbamoyl chlorides.

Mechanism:

-

Carbamate Formation : Reaction with phenyl chloroformate in dichloromethane.

-

Hydrazine Attack : Substitution of the carbamate group by hydrazine .

Example:

Key Advantages:

Applications De Recherche Scientifique

Synthesis of N-(2-Chlorophenyl)hydrazinecarboxamide

The synthesis of this compound typically involves the reaction of 2-chlorophenylhydrazine with carboxylic acid derivatives such as ethyl chloroformate. The reaction conditions often include the use of a base like triethylamine in an organic solvent such as dichloromethane at room temperature. The product can be purified through recrystallization or advanced techniques like chromatography for industrial applications.

Chemical Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of specialty chemicals and pharmaceuticals, facilitating the production of more complex molecular structures.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Potential: It has been evaluated for its activity against multiple cancer cell lines, demonstrating significant growth inhibition rates compared to standard treatments like Imatinib .

- Enzyme Inhibition: The compound has been identified as a potential inhibitor for various kinases (e.g., EGFR, VEGFR), which are critical targets in cancer therapy .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with biological targets positions it as a candidate for drug development.

Case Studies

Several case studies have highlighted the practical applications and research findings related to this compound:

Industrial Applications

This compound is also used in industrial settings for:

- Pharmaceutical Production: As an intermediate for synthesizing active pharmaceutical ingredients (APIs).

- Specialty Chemicals: In the formulation of agrochemicals and other specialty products, benefiting from its reactive hydrazine group to form diverse derivatives.

Mécanisme D'action

The mechanism of action of N-(2-Chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Chlorophenyl)hydrazinecarboxamide

- N-(4-Chlorophenyl)hydrazinecarboxamide

- N-(2-Chlorophenyl)-2-hydrazinecarboxamide

Uniqueness

N-(2-Chlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Activité Biologique

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H9ClN4O, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazine moiety (-NH-NH-) linked to a carboxamide group and a chlorinated phenyl ring. Its synthesis typically involves the condensation of 2-chlorophenylhydrazine with a suitable carboxylic acid derivative. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research.

Anticancer Activity

Research indicates that this compound and its derivatives show significant anticancer properties. For example, compounds derived from hydrazine carboxamides have been tested against various cancer cell lines, revealing substantial growth inhibition rates. In one study, compounds exhibited percent growth inhibitions (PGIs) against cancer cell lines such as HOP-92 and MDA-MB-468, with values reaching as high as 143.44% .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-(4-Chlorophenyl)-2-oxoindolin-3-ylidene hydrazine-1-carboxamide | CCRF-CEM | 143.44 |

| This compound | HOP-92 | 33.46 |

| This compound | MDA-MB-468 | 29.55 |

Antimicrobial Activity

Hydrazine carboxamides have also been recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential utility in treating infectious diseases .

Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated in animal models. In a psychomotor seizure test, it demonstrated significant protection rates, indicating its potential as an anticonvulsant agent. Specifically, it showed 100% protection in some instances and notable efficacy at lower doses compared to standard drugs like carbamazepine .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in numerous physiological processes.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase in cancer cells, leading to increased apoptosis rates .

- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to targets like epidermal growth factor receptors (EGFR), enhancing their anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable bioavailability characteristics. It has been observed to provide protective effects in seizure models, highlighting its potential therapeutic application .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Evaluation : A study involving ultrasound-promoted synthesis reported that derivatives exhibited higher sensitivity against multiple cancer cell lines compared to standard treatments like Imatinib .

- Anticonvulsant Research : In pharmacological evaluations, this compound showed significant protection against induced seizures in rodent models, suggesting its utility in epilepsy management .

- Antimicrobial Studies : Research into the antimicrobial properties revealed effective inhibition against both gram-positive and gram-negative bacteria, supporting its application in infectious disease treatment .

Propriétés

IUPAC Name |

1-amino-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGJAIHYYAKDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956967 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35580-76-8 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.